Methyl 3-methyl-2-furoate
Overview
Description
Methyl 3-methyl-2-furoate is a chemical compound that is part of the furan family, which are heterocyclic compounds with a wide range of applications in organic synthesis and pharmaceuticals. The compound itself is a derivative of furoate, which is an ester or salt of furoic acid, and it features a methyl group at the third position of the furan ring.
Synthesis Analysis
The synthesis of methyl 3-methyl-2-furoate can be achieved through various methods. One approach involves the use of 3-ketobutyraldehyde dimethyl acetal as a reactant, which undergoes a series of reactions including addition to CO, annulation, cyclization, and rearrangements to form the desired product . Another method for synthesizing related furan derivatives is reported, where 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione is prepared and subsequently converted into various furan compounds through a domino process involving reduction and the Paal-Knorr furan synthesis . Additionally, methyl furoate can be synthesized by furoic acid and methanol under microwave radiation, which may be adapted for the synthesis of methyl 3-methyl-2-furoate .
Molecular Structure Analysis
The molecular structure of methyl 3-methyl-2-furoate consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The methyl group at the third position makes it a substituted furan. The ester functional group is located at the second position of the ring. The molecular structure is crucial for the compound's reactivity and its potential to undergo various chemical transformations.
Chemical Reactions Analysis
Methyl 3-methyl-2-furoate can participate in a variety of chemical reactions due to its functional groups. For instance, the presence of the ester group allows for reactions typical of esters, such as hydrolysis, reduction, and reactions with nucleophiles. The furan ring can also undergo electrophilic aromatic substitution, and its reactivity can be further modified by the presence of the methyl group . The synthesis of related compounds, such as 5-substituted 3-furoates, involves chloromethylation followed by a Friedel–Crafts reaction, indicating the potential for methyl 3-methyl-2-furoate to serve as an intermediate in the synthesis of insecticidal esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-methyl-2-furoate would include its boiling point, melting point, solubility, and stability under various conditions. While specific data for methyl 3-methyl-2-furoate is not provided, the properties of furan derivatives generally depend on the substituents present on the ring. The methyl group may increase the hydrophobicity of the compound compared to unsubstituted furoate. The ester group could contribute to the compound's solubility in organic solvents. The stability of the furan ring can be influenced by the presence of electron-donating or electron-withdrawing groups, which would affect the compound's susceptibility to polymerization or degradation under certain conditions .
Scientific Research Applications
Role in Synthesis and Drug Development
Compounds similar to Methyl 3-methyl-2-furoate are recognized for their utility in the synthesis of bioactive molecules. For instance, Methyl-2-formyl benzoate, known for a variety of pharmacological activities including antifungal, antihypertensive, anticancer, and antiviral properties, serves as a significant precursor in the search for new bioactive molecules. Such compounds are versatile substrates in organic synthesis, useful in preparing medical products (Farooq & Ngaini, 2019). This suggests that Methyl 3-methyl-2-furoate could similarly serve as a precursor in the synthesis of pharmacologically active compounds, highlighting its potential application in drug development and medicinal chemistry.
Environmental and Green Chemistry Applications
The conversion of sugars to valuable chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural, derived from lignocellulosic biomass, is a significant area of research in green chemistry. Solvents and conditions optimized for the production of furans, which are core to synthesizing biofuels and biodegradable plastics, could be relevant to the processing and application of Methyl 3-methyl-2-furoate in producing environmentally friendly chemicals (Esteban, Vorholt, & Leitner, 2020). This aligns with the broader objective of utilizing biomass-derived compounds for sustainable chemical synthesis.
Potential in Biodegradable Polymer Production
Furoate esters and related compounds could play a role in the synthesis of biodegradable polymers, such as Polyhydroxyalkanoates (PHAs), which are microbial polymers with applications ranging from medical to packaging materials. The versatility of furoate derivatives in forming ester bonds and their potential inclusion in microbial synthesis pathways indicate a possible research direction for Methyl 3-methyl-2-furoate in the development of biodegradable materials (Amara, 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 3-methylfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQYRDKMXXSIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976969 | |
Record name | Methyl 3-methylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-furoate | |
CAS RN |
6141-57-7 | |
Record name | Methyl 3-methyl-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6141-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-2-furoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-methylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-methyl-2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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